molecular formula C19H17FN2O B5878692 6-fluoro-2-methyl-N-(2-phenylethyl)quinoline-4-carboxamide

6-fluoro-2-methyl-N-(2-phenylethyl)quinoline-4-carboxamide

Cat. No.: B5878692
M. Wt: 308.3 g/mol
InChI Key: PPIAMNDQNPQTFR-UHFFFAOYSA-N
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Description

6-fluoro-2-methyl-N-(2-phenylethyl)quinoline-4-carboxamide is a heterocyclic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-methyl-N-(2-phenylethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-methyl-N-(2-phenylethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield amines .

Scientific Research Applications

6-fluoro-2-methyl-N-(2-phenylethyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe for imaging applications.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-fluoro-2-methyl-N-(2-phenylethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. For example, it may bind to DNA and inhibit the activity of certain enzymes involved in DNA replication. This can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-2-methyl-N-(2-phenylethyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluoro group, a methyl group, and a phenylethyl group makes it a versatile compound for various applications .

Properties

IUPAC Name

6-fluoro-2-methyl-N-(2-phenylethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O/c1-13-11-17(16-12-15(20)7-8-18(16)22-13)19(23)21-10-9-14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIAMNDQNPQTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327172
Record name 6-fluoro-2-methyl-N-(2-phenylethyl)quinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783859
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

623546-95-2
Record name 6-fluoro-2-methyl-N-(2-phenylethyl)quinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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